Penicillin Biosynthesis: Exclusive Precursor Dominance and Product Determination
In penicillin fermentation with Penicillium chrysogenum, phenylacetic acid (PA) and phenoxyacetic acid (POA) were evaluated as side-chain precursors. When both precursors were present simultaneously, the formation of penicillin V (from POA) was completely blocked, and only penicillin G (from PA) was produced [1]. Furthermore, when PA was added to cells already induced for POA utilization and producing penicillin V, POA utilization and penicillin V formation ceased immediately, with cells switching exclusively to PA utilization and penicillin G production for as long as PA remained in the medium [1].
| Evidence Dimension | Precursor utilization and product outcome in penicillin fermentation |
|---|---|
| Target Compound Data | Exclusive production of penicillin G; completely blocks POA utilization and penicillin V formation. |
| Comparator Or Baseline | Phenoxyacetic acid (POA): produces penicillin V; utilization blocked by PA. |
| Quantified Difference | Dominant metabolic preference for PA; quantitative production of penicillin G in the presence of PA regardless of POA. |
| Conditions | Shake flask fermentation with Penicillium chrysogenum; HPLC analysis of precursors and products. |
Why This Matters
This hierarchical precursor preference ensures that phenylacetic acid is the irreplaceable substrate for penicillin G production, critical for antibiotic manufacturers.
- [1] Eriksen, S. H., Jensen, B., Schneider, I., Kaasgaard, S., & Olsen, J. (1994). Utilization of side-chain precursors for penicillin biosynthesis in a high-producing strain of Penicillium chrysogenum. Applied Microbiology and Biotechnology, 40(6), 883-887. View Source
